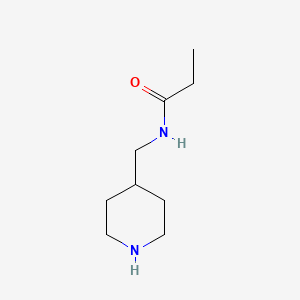
N-(Piperidin-4-ylmethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Piperidin-4-ylmethyl)propionamide: is an organic compound with the molecular formula C9H18N2O It is a derivative of propanamide, featuring a piperidine ring attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(Piperidin-4-ylmethyl)propionamide typically involves the reaction of propionic acid with ammonium hydroxide to form propanamide. This intermediate is then reacted with piperidine under controlled conditions to yield the final product . The reaction is carried out at room temperature, followed by gradual heating in a reactor equipped with rectifying columns to facilitate the amidation reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar process but on a larger scale. The use of continuous extraction and reduced pressure distillation ensures high purity and yield of the final product . The process is designed to be safe, efficient, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-(Piperidin-4-ylmethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-(Piperidin-4-ylmethyl)propionamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in drug discovery, particularly in the development of analgesics, anti-inflammatory agents, and other therapeutic compounds .
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(Piperidin-4-ylmethyl)propionamide involves its interaction with specific molecular targets. It is believed to modulate various biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to exhibit activity in the central nervous system and other biological systems .
Comparison with Similar Compounds
- N-phenyl-N-(4-piperidinyl)propanamide
- N-(piperidin-4-yl)benzamide
- N-(piperidin-4-yl)acetamide
Comparison: N-(Piperidin-4-ylmethyl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to N-phenyl-N-(4-piperidinyl)propanamide, it lacks the phenyl group, resulting in different pharmacokinetic and pharmacodynamic profiles . The presence of the piperidine ring in this compound enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12)11-7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |
InChI Key |
NBXUARPGNMORQJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1CCNCC1 |
Canonical SMILES |
CCC(=O)NCC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















